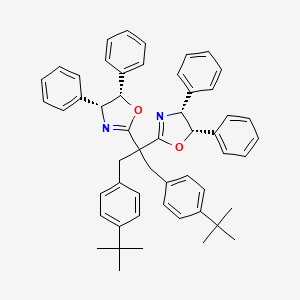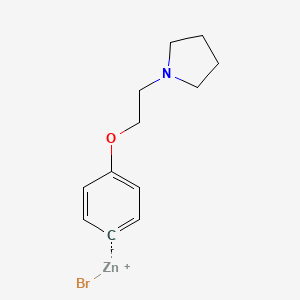
4-Styrenylzinc bromide, 0.50 M in THF
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Styrenylzinc bromide, 0.50 M in THF (4-SZB) is a reagent used in organic synthesis, specifically in the activation of aryl halides for cross-coupling reactions. It is a versatile reagent that has been used in a variety of applications in research and industry. 4-SZB is a unique reagent due to its ability to form strong bonds with aryl halides, as well as its low toxicity and relatively low cost. This makes it an attractive choice for various applications in organic synthesis.
Wissenschaftliche Forschungsanwendungen
4-Styrenylzinc bromide, 0.50 M in THF has been used in a variety of scientific research applications. It has been used in the synthesis of various compounds, such as pharmaceuticals, agrochemicals, and polymers. It has also been used in the synthesis of polymers for use in medical devices. Additionally, this compound has been used in the synthesis of various biologically active compounds, such as proteins and peptides.
Wirkmechanismus
The mechanism of action of 4-Styrenylzinc bromide, 0.50 M in THF is based on its ability to form strong bonds with aryl halides. This occurs through a nucleophilic substitution reaction, where the zinc bromide acts as the nucleophile and the aryl halide acts as the electrophile. The reaction proceeds with the formation of a zinc-aryl bond, which is then followed by the formation of a bromide ion. This bromide ion then acts as a leaving group, allowing the reaction to proceed.
Biochemical and Physiological Effects
This compound has been found to be relatively non-toxic when used in laboratory experiments. However, it is important to note that it is still a hazardous material and should be handled with care. In addition, it is important to note that this compound can react with a variety of compounds, so it should be used with caution when working with biological samples.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of 4-Styrenylzinc bromide, 0.50 M in THF is its ability to form strong bonds with aryl halides. This makes it an attractive choice for various applications in organic synthesis. Additionally, this compound is relatively non-toxic and relatively inexpensive, which makes it a good choice for laboratory experiments. However, it is important to note that this compound can react with a variety of compounds, so it should be used with caution when working with biological samples.
Zukünftige Richtungen
There are a number of potential future directions for 4-Styrenylzinc bromide, 0.50 M in THF. One potential direction is the use of this compound in the synthesis of biologically active compounds, such as proteins and peptides. Additionally, this compound could be used in the development of new pharmaceuticals, agrochemicals, and polymers. Finally, this compound could be used in the development of new medical devices and materials.
Synthesemethoden
4-Styrenylzinc bromide, 0.50 M in THF can be synthesized in a variety of ways. The most common method is the reaction of styrene with zinc bromide in the presence of a base such as sodium hydroxide. This reaction produces a mixture of this compound and other byproducts, which can be separated by distillation. Another method involves the reaction of an aryl halide with zinc bromide in the presence of a base. This method produces a product that is more pure than the first method.
Eigenschaften
IUPAC Name |
bromozinc(1+);ethenylbenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7.BrH.Zn/c1-2-8-6-4-3-5-7-8;;/h2,4-7H,1H2;1H;/q-1;;+2/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCISDKBIUKHFCD-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=CC=[C-]C=C1.[Zn+]Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrZn |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(4S,4'S,5R,5'R)-2,2'-Cyclopentylidenebis[4,5-dihydro-4,5-diphenyloxazole], 98%, (99% ee)](/img/structure/B6294805.png)











